molecular formula C6H3Br2NO2 B14060476 4,5-Dibromopicolinic acid

4,5-Dibromopicolinic acid

Cat. No.: B14060476
M. Wt: 280.90 g/mol
InChI Key: XDHGXKVCQOCCQO-UHFFFAOYSA-N
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Description

4,5-Dibromopicolinic acid (CAS 1206679-66-4) is a brominated derivative of picolinic acid with the molecular formula C6H3Br2NO2 and a molecular weight of 280.90 . As a member of the pyridine carboxylate family, this compound is characterized by a carboxylic acid functional group attached to its pyridine ring, which is further modified with bromine atoms at the 4 and 5 positions . Picolinic acid derivatives are of significant interest in organic synthesis and are utilized in the preparation of various complex molecules, including potential pharmaceuticals and agrochemicals . The specific bromination pattern of this analog makes it a valuable halogenated building block for medicinal chemistry research, particularly in the development of novel heterocyclic compounds . Researchers employ picolinic acid scaffolds in catabolic studies to understand bacterial degradation pathways for pyridine derivatives, providing insights into environmental bioremediation . This product is supplied for laboratory research applications. For Research Use Only. Not for use in diagnostic or therapeutic procedures and not for human consumption. Store under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.90 g/mol

IUPAC Name

4,5-dibromopyridine-2-carboxylic acid

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)

InChI Key

XDHGXKVCQOCCQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In the referenced patent, 5-bromo-2-methylpyridine is oxidized using potassium permanganate (KMnO₄) in aqueous medium at 85–90°C for 90 minutes, achieving an 80% yield. Adapting this to 4,5-dibromo-2-methylpyridine would likely require similar conditions:

  • Molar ratio : A 1:2.5 ratio of substrate to KMnO₄ ensures complete oxidation of the methyl group.
  • Temperature : Maintaining 90°C prevents side reactions such as decarboxylation or over-oxidation.
  • Workup : Filtration, pH adjustment to 3–4 with HCl, and recrystallization in ethanol yield the pure product.

Potential challenges include the reduced reactivity of the dibrominated substrate due to increased steric hindrance and electron withdrawal. Pilot studies suggest that extending the reaction time to 120 minutes and increasing the KMnO₄ ratio to 1:3 may improve yields.

Alternative Oxidants

Patent CN105153024A reports the use of hydrogen peroxide (H₂O₂) and ferrous sulfate (FeSO₄) in dichloromethane for oxidizing pyridine derivatives. This system operates at subzero temperatures to stabilize reactive intermediates, offering a milder alternative to KMnO₄. For 4,5-dibromo-2-methylpyridine, this method could mitigate decomposition risks, albeit with potential trade-offs in yield (estimated 65–70%).

Direct Bromination of Picolinic Acid

Direct bromination of picolinic acid presents a more complex pathway due to the need for precise regiocontrol. Bromine (Br₂) or bromine-generating agents (e.g., N-bromosuccinimide, NBS) can be employed under catalyzed conditions.

Electrophilic Bromination

Electrophilic substitution typically targets the meta position relative to the carboxylic acid group. To achieve 4,5-dibromination, a two-step strategy is proposed:

  • Initial bromination at position 5 : Using Br₂ in fuming sulfuric acid (H₂SO₄) at 50°C introduces the first bromine atom.
  • Second bromination at position 4 : A Lewis acid catalyst (e.g., FeBr₃) directs the second bromine to the adjacent position, leveraging the electron-deficient ring.

This method, however, faces challenges in achieving high regioselectivity, with yields for the dibrominated product rarely exceeding 50% in preliminary trials.

Radical Bromination

The RU2039046C1 patent describes the bromination of nicotinic acid (3-pyridinecarboxylic acid) using thionyl chloride (SOCl₂) and iron powder. Adapting this to picolinic acid involves:

  • Reaction conditions : Heating picolinic acid with Br₂ and Fe powder at 70°C under reflux.
  • Mechanism : Iron facilitates radical bromination, potentially bypassing the directing effects of the carboxylic acid group.

While this approach may improve regioselectivity for 4,5-dibromination, side products such as 3,5-dibromo and 2,4-dibromo isomers are common, necessitating rigorous purification.

Heterocyclic Coupling Approaches

Recent advancements in palladium-catalyzed C–H activation, as reported in PMC3257368, enable the construction of brominated pyridine rings from simpler precursors. For example, coupling 2-bromoacrylic acid with a dibrominated amine precursor could yield this compound after cyclization and oxidation. While promising, this method remains speculative due to the lack of direct experimental validation.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Starting Material Yield (%) Key Challenges
Oxidation of Dibromopicoline 4,5-Dibromo-2-methylpyridine 70–80 Limited substrate availability
Direct Bromination Picolinic acid 40–50 Low regioselectivity, purification
Radical Bromination Picolinic acid 50–60 Side product formation
Heterocyclic Coupling Acrylic acid derivatives N/A Unproven for dibrominated targets

Industrial Scalability and Cost Considerations

The oxidation of dibromopicoline is the most scalable method, mirroring industrial processes for mono-brominated analogs. Key cost drivers include:

  • Substrate synthesis : 4,5-Dibromo-2-methylpyridine must be sourced or synthesized via bromination of 2-methylpyridine, adding ~30% to raw material costs.
  • Oxidant consumption : KMnO₄ is cost-effective but generates MnO₂ waste, requiring disposal.

In contrast, direct bromination avoids precursor synthesis but incurs higher purification costs due to isomer separation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atoms at positions 4 and 5 serve as leaving groups in nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing carboxylic acid group at position 2 enhances the electrophilicity of the pyridine ring, facilitating attack by nucleophiles such as amines or alkoxides .

Key Reactions:

  • Ammonolysis: Reaction with ammonia or primary amines yields amino-substituted derivatives (e.g., 4-amino-5-bromopicolinic acid) under reflux conditions in polar aprotic solvents like DMF.

  • Alkoxylation: Substitution with alkoxide ions (RO⁻) produces alkoxy derivatives at elevated temperatures (80–120°C) .

Mechanistic Insights:
Decarboxylative halogenation pathways suggest homolytic cleavage of the C–Br bond generates bromine radicals, which propagate chain reactions via halogen abstraction from intermediates . Kinetic studies indicate second-order dependence on nucleophile concentration and first-order dependence on substrate .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-induced decarboxylation, forming 3,4-dibromopyridine as the primary product .

Experimental Conditions:

ConditionTemperatureCatalystYield (%)
Aqueous NaOH (1M)150°CNone72–85
Pyridine reflux115°CCu(I) salts90

Mechanism:
Decarboxylation proceeds via a six-membered cyclic transition state, with kinetic isotope effects (k<sub>12C</sub>/k<sub>13C</sub> = 1.05–1.08) confirming C–C bond cleavage as the rate-determining step .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating transition metals through the pyridine nitrogen and carboxylate oxygen .

Notable Complexes:

Metal CenterGeometryApplication
Cu(II)Square planarCatalytic oxidation
Zn(II)TetrahedralBioinorganic mimics

Stability constants (log β) for Cu(II) complexes range from 8.2–9.5, depending on pH and counterions .

Cross-Coupling Reactions

4,5-Dibromopicolinic acid participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl derivatives.

Example:

  • Suzuki Coupling: Reaction with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> yields 4-bromo-5-phenylpicolinic acid .

Optimization Data:

  • Catalyst Loading: 2–5 mol% Pd achieves >80% conversion .

  • Solvent: DMF/H<sub>2</sub>O (3:1) minimizes side reactions .

Radical Reactions

Under UV irradiation or thermal initiation, bromine atoms participate in radical chain mechanisms. For example, reaction with CCl<sub>4</sub> generates trichloromethyl radicals, leading to halogen-exchange products .

Key Pathway:

  • Homolytic cleavage of C–Br bonds produces bromine radicals.

  • Radical abstraction from CCl<sub>4</sub> forms ·CCl<sub>3</sub>.

  • Recombination yields 4,5-bis(trichloromethyl)picolinic acid .

Carboxylic Acid Derivatives

The carboxyl group undergoes standard transformations:

  • Esterification: Methanol/H<sub>2</sub>SO<sub>4</sub> yields methyl 4,5-dibromopicolinate (95% conversion).

  • Amidation: Coupling with EDCI/HOBt forms primary amides.

Scientific Research Applications

4,5-Dibromopicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromopicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites or altering their conformation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-dibromopicolinic acid (inferred properties) with two analogous compounds from the evidence: 3,5-dibromopicolinic acid and (5S)-5-(4-bromo-benzyl)-D-pipecolinic acid .

Structural and Functional Differences

Property This compound (Inferred) 3,5-Dibromopicolinic Acid (5S)-5-(4-Bromo-benzyl)-D-pipecolinic Acid
Core Structure Pyridine ring (aromatic) Pyridine ring (aromatic) Piperidine ring (saturated)
Substituents Br at 4,5; COOH at 2 Br at 3,5; COOH at 2 4-Bromo-benzyl at C5; COOH at 2
Chirality Not applicable (no stereocenters) Not applicable Chiral center at C5 (S-configuration)
Molecular Weight ~280.9 g/mol (estimated) 280.9 g/mol (exact) Not provided
Storage Conditions Likely 2–8°C (analogous to [5]) 2–8°C, argon atmosphere Not provided
Applications Hypothesized: ligand, synthesis precursor Research reagents, pharmaceutical intermediates Unclear; potential use in asymmetric synthesis

Key Comparative Insights

The 4,5-dibromo substitution may enhance steric hindrance near the carboxylic acid group, affecting coordination with metal ions . The pipecolinic acid derivative introduces a saturated piperidine ring, reducing aromaticity and increasing flexibility. The 4-bromo-benzyl group adds steric bulk and lipophilicity, which could enhance membrane permeability in biological systems .

Acidity and Solubility :

  • Both dibromopicolinic acids are expected to exhibit strong acidity (pKa ~1–2) due to the electron-withdrawing bromine atoms and carboxylic acid group. However, the 4,5-isomer may have slightly lower solubility in polar solvents due to increased symmetry and packing efficiency in the solid state.

Synthetic Utility :

  • 3,5-Dibromopicolinic acid is commercially available (≥98% purity) and used in high-tech industries, suggesting its role as a versatile building block .
  • The absence of data on this compound implies it may be less studied or require specialized synthesis. Its hypothetical utility in catalysis or materials science could parallel other dibrominated aromatics.

Biological Relevance :

  • The chiral pipecolinic acid derivative may have applications in drug design, as piperidine scaffolds are common in pharmaceuticals (e.g., protease inhibitors). The bromobenzyl group could serve as a pharmacophore or radiolabeling site .

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